Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester
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Overview
Description
Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a cyclohexyl ring, an aminomethyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester typically involves the reaction of a cyclohexylamine derivative with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve overall yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, methyl ester
- Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, ethyl ester
- Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, propyl ester
Uniqueness
Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-[[1-(aminomethyl)cyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-13(9-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16) |
InChI Key |
VTVJJFFEFVAHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CN |
Origin of Product |
United States |
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